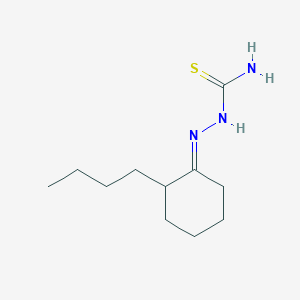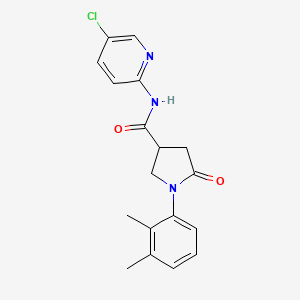![molecular formula C22H33NO7 B5451431 4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B5451431.png)
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a methoxy group, and an oxalic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid typically involves multiple steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring, which can be achieved through the reaction of diethanolamine with formaldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Prop-1-enyl Group: The prop-1-enyl group is added through a Heck reaction, where the phenol derivative undergoes palladium-catalyzed coupling with a suitable alkene.
Formation of the Final Compound: The final step involves the reaction of the intermediate with oxalic acid to form the desired compound. This step typically requires refluxing the intermediate with oxalic acid in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Research may involve in vitro and in vivo studies to assess its efficacy and safety.
Industry: Utilized in the development of new materials, such as polymers or coatings. Its functional groups can impart desirable properties to the final products.
作用機序
The mechanism of action of 4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit an enzyme involved in inflammation or bind to a receptor that regulates cell growth.
Pathways Involved: The compound may affect signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- **4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine
- **4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;hydrochloride
- **4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;acetate
Uniqueness
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can influence its solubility, stability, and reactivity. This compound’s specific combination of functional groups allows for distinct interactions with biological targets and unique chemical reactivity compared to its analogs.
特性
IUPAC Name |
4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-2,6-dimethylmorpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C2H2O4/c1-5-8-18-9-10-19(20(13-18)22-4)23-12-7-6-11-21-14-16(2)24-17(3)15-21;3-1(4)2(5)6/h5,8-10,13,16-17H,6-7,11-12,14-15H2,1-4H3;(H,3,4)(H,5,6)/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPGZVXLDYWAHO-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCN2CC(OC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCN2CC(OC(C2)C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5451350.png)

![2-(4-fluorophenyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}acetamide](/img/structure/B5451368.png)
![ethyl 2-[(5E)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5451376.png)
![(2R*,3S*,6R*)-5-(2-fluoro-6-methoxybenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5451384.png)

![(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B5451397.png)

![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5451418.png)

![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5451432.png)
![(6E)-2-[(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienoyl]-6-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]cyclohexan-1-one](/img/structure/B5451439.png)
![N-(3-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5451442.png)

